2-Chloro-3-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]naphthalene-1,4-dione
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Overview
Description
2-Chloro-3-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]naphthalene-1,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a naphthalene core substituted with a chloro group and a piperazine ring, which is further substituted with a methoxy and nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]naphthalene-1,4-dione typically involves multi-step organic reactions. One common approach is to start with the naphthalene-1,4-dione core, which undergoes chlorination to introduce the chloro group at the 2-position. The next step involves the nucleophilic substitution reaction with 4-(4-methoxy-2-nitrophenyl)piperazine to form the final product. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
2-Chloro-3-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]naphthalene-1,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-Chloro-3-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]naphthalene-1,4-dione involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell death. The nitro group may also undergo bioreduction to form reactive intermediates that can damage bacterial DNA .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]naphthalene-1,4-dione: Lacks the nitro group, which may result in different biological activity.
2-Chloro-3-[4-(4-nitrophenyl)piperazin-1-yl]naphthalene-1,4-dione: Lacks the methoxy group, which may affect its solubility and reactivity.
2-Chloro-3-[4-(4-methoxy-2-nitrophenyl)piperidin-1-yl]naphthalene-1,4-dione: Contains a piperidine ring instead of a piperazine ring, which may influence its binding affinity to biological targets.
Uniqueness
The presence of both methoxy and nitro groups in 2-Chloro-3-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]naphthalene-1,4-dione imparts unique electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H18ClN3O5 |
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Molecular Weight |
427.8 g/mol |
IUPAC Name |
2-chloro-3-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]naphthalene-1,4-dione |
InChI |
InChI=1S/C21H18ClN3O5/c1-30-13-6-7-16(17(12-13)25(28)29)23-8-10-24(11-9-23)19-18(22)20(26)14-4-2-3-5-15(14)21(19)27/h2-7,12H,8-11H2,1H3 |
InChI Key |
AIESCINJYVZSFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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